MC-Val-Cit-PAB-clindamycin
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Overview
Description
MC-Val-Cit-PAB-clindamycin is a compound that combines the potent antitumor properties of clindamycin, a protein synthesis inhibitor, with the antibody-drug conjugate (ADC) linker MC-Val-Cit-PAB . This compound is primarily used in the development of ADCs, which are targeted cancer therapies designed to deliver cytotoxic drugs directly to cancer cells, thereby minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-clindamycin involves the conjugation of clindamycin with the MC-Val-Cit-PAB linker. The process typically includes the following steps:
Activation of Clindamycin: Clindamycin is activated using a suitable reagent to introduce a reactive group.
Linker Attachment: The activated clindamycin is then reacted with the MC-Val-Cit-PAB linker under controlled conditions to form the conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of clindamycin are activated in a controlled environment.
Conjugation: The activated clindamycin is then conjugated with the MC-Val-Cit-PAB linker in large reactors.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
MC-Val-Cit-PAB-clindamycin undergoes several types of chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the linker.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the stability and activity of the conjugate.
Common Reagents and Conditions
Hydrolysis: Common reagents include acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under controlled temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include the cleaved linker and the released clindamycin, which retains its antitumor activity .
Scientific Research Applications
MC-Val-Cit-PAB-clindamycin has a wide range of scientific research applications, including:
Mechanism of Action
MC-Val-Cit-PAB-clindamycin exerts its effects through the following mechanism:
Targeting Cancer Cells: The ADC targets specific cancer cell antigens, allowing for selective delivery of the cytotoxic drug.
Internalization and Cleavage: Once bound to the cancer cell, the ADC is internalized, and the linker is cleaved by lysosomal enzymes, releasing clindamycin.
Inhibition of Protein Synthesis: Clindamycin inhibits protein synthesis in the cancer cell, leading to cell death.
Comparison with Similar Compounds
MC-Val-Cit-PAB-clindamycin is unique due to its specific combination of clindamycin and the MC-Val-Cit-PAB linker. Similar compounds include:
MC-Val-Cit-PAB-monomethyl auristatin E (MMAE): Another ADC linker used in targeted cancer therapies.
MC-Val-Cit-PAB-doxorubicin: Combines the linker with doxorubicin, a different cytotoxic drug.
This compound stands out due to its potent antitumor activity and the specific targeting capabilities provided by the MC-Val-Cit-PAB linker .
Properties
Molecular Formula |
C46H72ClN8O11S+ |
---|---|
Molecular Weight |
980.6 g/mol |
IUPAC Name |
(2S,4R)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C46H71ClN8O11S/c1-7-12-29-23-32(43(63)53-37(27(4)47)41-39(60)38(59)40(61)45(66-41)67-6)55(5,25-29)24-28-15-17-30(18-16-28)50-42(62)31(13-11-21-49-46(48)65)51-44(64)36(26(2)3)52-33(56)14-9-8-10-22-54-34(57)19-20-35(54)58/h15-20,26-27,29,31-32,36-41,45,59-61H,7-14,21-25H2,1-6H3,(H6-,48,49,50,51,52,53,56,62,63,64,65)/p+1/t27-,29+,31-,32-,36-,37+,38-,39+,40+,41+,45+,55?/m0/s1 |
InChI Key |
KINAEBJVJLCQDX-DCAHZPCSSA-O |
Isomeric SMILES |
CCC[C@@H]1C[C@H]([N+](C1)(C)CC2=CC=C(C=C2)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN3C(=O)C=CC3=O)C(=O)N[C@@H]([C@@H]4[C@@H]([C@@H]([C@H]([C@H](O4)SC)O)O)O)[C@H](C)Cl |
Canonical SMILES |
CCCC1CC([N+](C1)(C)CC2=CC=C(C=C2)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN3C(=O)C=CC3=O)C(=O)NC(C4C(C(C(C(O4)SC)O)O)O)C(C)Cl |
Origin of Product |
United States |
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